2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide
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Overview
Description
2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a phenyl group attached to a piperazine ring, which is further connected to an ethanesulfonamide moiety. The unique structure of this compound allows it to interact with biological systems in diverse ways, making it a valuable subject of study in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at neuronal synapses, playing a crucial role in memory and cognition .
Mode of Action
This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which plays a significant role in learning and memory. By preventing the breakdown of acetylcholine, the compound potentially enhances the signaling in this pathway, which could have implications for conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Result of Action
The result of the compound’s action would likely be an increase in acetylcholine levels in the synaptic cleft, leading to enhanced cholinergic transmission. This could potentially improve cognitive function and memory, particularly in conditions characterized by acetylcholine deficiency, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have inhibitory activities against acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
In terms of cellular effects, this compound has been found to influence cell function by impacting cell signaling pathways and gene expression . Specifically, it has been shown to inhibit the activity of AChE, which can influence cellular metabolism and neurotransmission .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules such as AChE . It acts as a mixed-type inhibitor of competitive inhibition and non-competitive inhibition, thereby affecting the enzyme’s activity and subsequently influencing gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that the compound exhibits stability and can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
Given its interaction with AChE, it may be involved in cholinergic neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the alkylation of piperazine with a phenyl-substituted alkyl halide under basic conditions. This intermediate is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, known for its acetylcholinesterase inhibitory activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Studied for its anticonvulsant activity.
4-(3-phenylpiperazin-1-yl)butanoic acid: Investigated for its potential anti-inflammatory effects.
Uniqueness
2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide stands out due to its unique combination of a phenyl group, piperazine ring, and ethanesulfonamide moiety. This structure allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
2-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c25-27(26,19-12-20-8-3-1-4-9-20)22-13-7-14-23-15-17-24(18-16-23)21-10-5-2-6-11-21/h1-6,8-11,22H,7,12-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROXLUODUBKBJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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